2-Amino-3-fluoro-6-(trifluoromethyl)benzonitrile
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Overview
Description
2-Amino-3-fluoro-6-trifluoromethyl-benzonitrile is an organic compound with the molecular formula C8H4F4N2 It is a fluorinated aromatic amine and nitrile, characterized by the presence of both an amino group and a trifluoromethyl group on a benzene ring
Preparation Methods
The synthesis of 2-Amino-3-fluoro-6-trifluoromethyl-benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method includes the reaction of a fluorinated aromatic compound with an amine under specific conditions. For instance, the preparation process might involve the use of trifluoromethyl fluorobenzene as a starting material, followed by a series of reactions such as bromination, cyano group replacement, and aminolysis substitution . Industrial production methods often optimize these steps to achieve higher yields and purity, utilizing reagents like glacial acetic acid, concentrated sulfuric acid, dibromo hydantoin, cuprous cyanide, liquid ammonia, and alcohol .
Chemical Reactions Analysis
2-Amino-3-fluoro-6-trifluoromethyl-benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often involving palladium-catalyzed cross-coupling reactions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-3-fluoro-6-trifluoromethyl-benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of bioactive molecules.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Amino-3-fluoro-6-trifluoromethyl-benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The amino group can form hydrogen bonds with active sites, while the fluoro group can participate in various non-covalent interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
2-Amino-3-fluoro-6-trifluoromethyl-benzonitrile can be compared with other fluorinated aromatic amines and nitriles, such as:
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
2-Amino-6-fluorobenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
4-Amino-2-(trifluoromethyl)benzonitrile:
The presence of both the amino and trifluoromethyl groups in 2-Amino-3-fluoro-6-trifluoromethyl-benzonitrile makes it unique and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H4F4N2 |
---|---|
Molecular Weight |
204.12 g/mol |
IUPAC Name |
2-amino-3-fluoro-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H4F4N2/c9-6-2-1-5(8(10,11)12)4(3-13)7(6)14/h1-2H,14H2 |
InChI Key |
IEWKERHYENUVPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C#N)N)F |
Origin of Product |
United States |
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